1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one
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Overview
Description
1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one typically involves multicomponent reactions. One common method involves the reaction of 2-isopropyltetrahydro-4H-pyran-4-one with malonic acid dinitrile and aryl isothiocyanates in the presence of triethylamine. This one-pot reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired pyrano[3,4-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar multicomponent reactions could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Industry: Its derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, some derivatives have been shown to inhibit enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to chemotherapy .
Comparison with Similar Compounds
1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also features a fused pyran ring but differs in its biological activity and applications.
5,6,7,8-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one |
InChI |
InChI=1S/C8H9NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h3-4H,1-2,5H2,(H,9,10) |
InChI Key |
CQMWJAIUEUMBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CNC(=O)C=C21 |
Origin of Product |
United States |
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